molecular formula C7H12FNO3 B14700842 2-Carbamoyl-2-fluoro-4-methylpentanoic acid CAS No. 18283-38-0

2-Carbamoyl-2-fluoro-4-methylpentanoic acid

Cat. No.: B14700842
CAS No.: 18283-38-0
M. Wt: 177.17 g/mol
InChI Key: WBQMWXHLPCXDJO-UHFFFAOYSA-N
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Description

2-Carbamoyl-2-fluoro-4-methylpentanoic acid is an organic compound with the molecular formula C7H12FNO3 It is characterized by the presence of a carbamoyl group, a fluoro substituent, and a methyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-2-fluoro-4-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the carbamoyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-2-fluoro-4-methylpentanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other functional groups.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-Carbamoyl-2-fluoro-4-methylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-2-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, while the fluoro substituent can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Carbamoyl-4-methylpentanoic acid: Lacks the fluoro substituent, which can affect its reactivity and applications.

    2-Fluoro-4-methylpentanoic acid: Lacks the carbamoyl group, resulting in different chemical properties and uses.

Uniqueness: 2-Carbamoyl-2-fluoro-4-methylpentanoic acid is unique due to the combination of the carbamoyl and fluoro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

18283-38-0

Molecular Formula

C7H12FNO3

Molecular Weight

177.17 g/mol

IUPAC Name

2-carbamoyl-2-fluoro-4-methylpentanoic acid

InChI

InChI=1S/C7H12FNO3/c1-4(2)3-7(8,5(9)10)6(11)12/h4H,3H2,1-2H3,(H2,9,10)(H,11,12)

InChI Key

WBQMWXHLPCXDJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)(C(=O)O)F

Origin of Product

United States

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